Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazole-1-carboxylate
Description
Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazole-1-carboxylate (CAS: 2377610-02-9) is a pyrazole-based boronic ester derivative with a molecular formula of C₂₀H₂₇BN₂O₄ and a molecular weight of 370.26 g/mol . It features a phenyl substituent at the pyrazole ring's 3-position and a pinacol boronate ester at the 4-position, protected by a tert-butyl carbamate group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity in forming carbon-carbon bonds .
Properties
IUPAC Name |
tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BN2O4/c1-18(2,3)25-17(24)23-13-15(16(22-23)14-11-9-8-10-12-14)21-26-19(4,5)20(6,7)27-21/h8-13H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHGQMJFMKGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3=CC=CC=C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The compound's chemical structure includes a pyrazole ring and a boron-containing moiety that contributes to its unique biological properties. The IUPAC name is tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate with a molecular formula of C17H26BNO4 and a molecular weight of 319.21 g/mol. Its melting point ranges from 166°C to 169°C and it appears as a white crystalline powder .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with phenylboronic acid derivatives in the presence of appropriate catalysts. The incorporation of the dioxaborolane moiety is critical for enhancing the compound's lipophilicity and biological activity .
Antiparasitic Activity
Recent studies have indicated that compounds similar to this compound exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For example, modifications in the structure have led to compounds with IC50 values in the low micromolar range against this parasite .
The proposed mechanism involves inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the survival of T. brucei. Inhibitors targeting NMT have shown promise in preclinical studies as potential therapeutic agents against parasitic infections . The presence of the dioxaborolane group is believed to enhance binding affinity and selectivity towards the target enzyme.
Case Study 1: Synthesis and Evaluation
A study published in Molecules explored various derivatives of pyrazole compounds for their antiparasitic properties. The synthesized compounds were tested against T. brucei and exhibited varying degrees of potency. Notably, one derivative demonstrated an IC50 value of approximately 0.05 μM, indicating strong activity that could be attributed to structural modifications including the dioxaborolane moiety .
Case Study 2: Structure-Activity Relationship (SAR)
Another research focused on the structure-activity relationship (SAR) of substituted pyrazoles highlighted that modifications at specific positions on the pyrazole ring significantly influenced biological activity. The introduction of bulky groups like tert-butyl improved solubility and bioavailability in vitro .
Data Tables
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| Tert-butyl 3-phenyl-4-(dioxaborolan) | Structure | 0.05 | NMT |
| Related Derivative A | Structure | 0.10 | NMT |
| Related Derivative B | Structure | 0.20 | NMT |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazole-1-carboxylate has been evaluated for its potential to inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting tubulin polymerization or by activating specific apoptotic pathways.
Case Study: In Vitro Studies
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The IC50 value was determined to be around 5 µM for certain cell lines, indicating potent anticancer activity.
Building Block for Complex Molecules
The presence of the dioxaborolane group allows this compound to participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This is particularly useful in synthesizing complex organic molecules:
| Reaction Type | Application |
|---|---|
| Suzuki Coupling | Formation of biaryl compounds |
| Stille Coupling | Synthesis of aryl halides |
| Negishi Coupling | Creation of carbon-carbon bonds |
Synthesis of Novel Compounds
This compound can serve as a precursor for synthesizing other functionalized pyrazoles or boron-containing compounds through various synthetic pathways.
Polymer Chemistry
The incorporation of boron into polymers can enhance their thermal and mechanical properties. Research has shown that boron-containing compounds can act as cross-linking agents in polymer networks:
| Property | Enhancement |
|---|---|
| Thermal Stability | Increased resistance to degradation |
| Mechanical Strength | Improved tensile strength |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Compound A : tert-Butyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS: 1073354-70-7)
Compound B : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
- Molecular Formula : C₁₄H₂₃BN₂O₄
- Molecular Weight : 298.15 g/mol .
- Key Differences: No substituents at pyrazole position 3, simplifying the structure. Higher aqueous solubility (0.211 mg/mL in water) compared to the phenyl-substituted analog due to reduced hydrophobicity .
Compound C : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole (CAS: 1604036-71-6)
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 370.26 g/mol | 322.21 g/mol | 298.15 g/mol |
| Aqueous Solubility | Low (data not explicit) | Moderate | 0.211 mg/mL |
| LogP | ~3.5 (estimated) | ~2.8 | ~2.1 |
| Thermal Stability | Stable up to 150°C | Stable up to 130°C | Stable up to 120°C |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyrazole precursors and pinacol boronic esters. Optimization involves adjusting catalyst systems (e.g., Pd(PPh₃)₄), base selection (e.g., Na₂CO₃), and solvent polarity. For example, using bromo-substituted precursors instead of chloro-substituted analogs can increase yields from 32% to 65% due to enhanced reactivity . Purification via silica gel chromatography is critical for isolating the product .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Key characterization includes:
- ¹H/¹³C NMR : Peaks for tert-butyl (δ ~1.3 ppm), pyrazole protons (δ 7.5–8.5 ppm), and dioxaborolane (δ ~1.3 ppm for methyl groups) .
- Mass spectrometry (DART) : Exact mass matching calculated values (e.g., [M+H]⁺ for C₁₉H₂₆BNO₄: 367.20) confirms molecular identity .
- HPLC : Purity >95% is recommended for cross-coupling applications .
Q. What safety protocols are essential when handling this compound to prevent decomposition or hazards?
Store at 2–8°C under inert gas (N₂/Ar) to prevent boronic ester hydrolysis. Avoid heat, sparks, and moisture. Use PPE (gloves, goggles) and adhere to protocols P201 (obtain specialized instructions) and P210 (avoid ignition sources) .
Q. How does this compound compare to structurally similar boronic esters in cross-coupling reactivity?
The tert-butyl group enhances steric bulk, reducing side reactions in Suzuki couplings compared to smaller esters (e.g., methyl). Electron-withdrawing pyrazole rings may lower reactivity relative to phenylboronic esters, requiring higher catalyst loading (2–5 mol% Pd) .
Q. What role does this compound serve as a building block in medicinal chemistry?
It is a key intermediate for synthesizing biaryl scaffolds in drug discovery. For example, it has been used in antiplasmodial imidazopyridazine derivatives via sulfonylation and subsequent cross-coupling .
Advanced Research Questions
Q. What factors contribute to yield discrepancies when synthesizing this compound from chloro- versus bromo-substituted precursors?
Bromoarenes exhibit higher oxidative addition rates with Pd catalysts, leading to ~65% yields compared to 32% for chloroarenes. Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K₃PO₄ vs. Na₂CO₃) further influence efficiency. Kinetic studies using ¹⁹F NMR can track reaction progress .
Q. How can researchers troubleshoot failed Suzuki-Miyaura cross-coupling reactions involving this compound?
- Catalyst deactivation : Replace Pd(PPh₃)₄ with Pd(dppf)Cl₂ for improved stability.
- Boronic ester degradation : Confirm anhydrous conditions via Karl Fischer titration.
- Side reactions : Add molecular sieves to sequester water or use excess boronic ester (1.5 equiv) .
Q. What strategies stabilize this compound under varying reaction conditions to prevent boronic ester degradation?
Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?
DFT calculations (e.g., B3LYP/6-31G*) model transition states for oxidative addition and transmetallation. Validation involves comparing computed activation energies with experimental yields. For example, electron-deficient pyrazole rings may require electron-rich ligands (e.g., SPhos) to accelerate coupling .
Q. What are the challenges in scaling up the synthesis while maintaining efficiency and purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
